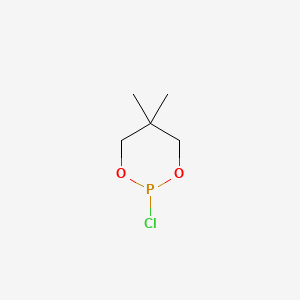

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Description

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry name for this compound follows established conventions for naming heterocyclic organophosphorus compounds. The parent ring system is designated as "1,3,2-dioxaphosphorinane," which indicates a six-membered saturated ring containing two oxygen atoms at positions 1 and 3, and one phosphorus atom at position 2. The numbering system begins with the heteroatoms, prioritizing oxygen over phosphorus in the sequence.

The complete systematic name incorporates the substituents according to their positions on the ring framework. The chloro substituent is attached directly to the phosphorus atom at position 2, while the two methyl groups are both located at position 5 of the ring structure. This results in the full International Union of Pure and Applied Chemistry name: "this compound".

Alternative acceptable International Union of Pure and Applied Chemistry nomenclature includes "2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane," which represents a variant spelling convention used in some chemical databases and literature sources. Both naming conventions are chemically equivalent and refer to the identical molecular structure.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for this compound is 2428-06-0, which serves as the primary unique identifier for this specific compound in chemical databases and regulatory systems. This registry number distinguishes the compound from related derivatives and isomers within the dioxaphosphorinane family.

The compound possesses several alternative chemical names that appear in various technical literature and commercial sources. These include "phosphorochloridous acid, cyclic (2,2-dimethyltrimethylene) ester," which describes the compound from the perspective of its formation from phosphorochloridous acid and the corresponding diol. Additional synonyms include "5,5-dimethyl-2-chloro-1,3,2-dioxaphosphorinane" and "1,3,2-dioxaphosphorinane, 2-chloro-5,5-dimethyl".

The Simplified Molecular Input Line Entry System representation for this compound is recorded as "CC1(C)COP(Cl)OC1," which provides a linear string notation describing the molecular structure and connectivity. This notation facilitates database searches and computational chemistry applications.

Structural Relationship to Dioxaphosphorinane Derivatives

The compound this compound belongs to the broader family of dioxaphosphorinane derivatives, which are characterized by their six-membered heterocyclic ring systems containing two oxygen atoms and one phosphorus atom. These compounds represent important structural motifs in organophosphorus chemistry and serve as versatile synthetic intermediates.

The parent dioxaphosphorinane ring system can accommodate various substituents at different positions, leading to a diverse array of derivatives with distinct properties. The specific substitution pattern in this compound involves a chlorine atom bonded to the phosphorus center and two methyl groups positioned geminal to each other at the 5-position of the ring.

| Compound Type | Substitution Pattern | Key Structural Features |

|---|---|---|

| Parent Dioxaphosphorinane | Unsubstituted | Six-membered ring with P, O, O heteroatoms |

| 2-Chloro derivative | Chloro at P(2) | Reactive P-Cl bond |

| 5,5-Dimethyl derivative | Dimethyl at C(5) | Increased steric bulk, enhanced stability |

| Combined substitution | Chloro at P(2), dimethyl at C(5) | Both electronic and steric effects |

The structural relationship to other dioxaphosphorinane derivatives is further illustrated by considering the oxidation state of the phosphorus center. While this compound contains phosphorus in the trivalent state, related compounds such as the corresponding 2-oxide derivatives contain phosphorus in the pentavalent state. The 2-oxide derivative carries the Chemical Abstracts Service number 4090-55-5 and molecular formula C₅H₁₀ClO₃P, representing a distinct but closely related compound.

The dioxaphosphorinane framework exhibits conformational flexibility, with the six-membered ring capable of adopting various conformations including chair and boat forms. The presence of the geminal dimethyl groups at position 5 influences the conformational preferences and provides steric stabilization to specific ring conformations. Computational and experimental studies have demonstrated that these structural features significantly impact the chemical reactivity and stereochemical outcomes of reactions involving dioxaphosphorinane derivatives.

Research investigations have revealed that dioxaphosphorinane derivatives can serve as effective flame retardant agents due to their phosphorus content and thermal stability characteristics. The specific structural features of this compound contribute to its potential utility in such applications, though the chloro substituent also provides a reactive site for further chemical transformations.

Properties

IUPAC Name |

2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOZVFGTRXLBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(OC1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062411 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2428-06-0 | |

| Record name | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2428-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002428060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7KH4HJ8VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of 2,2-Dimethyl-1,3-propanediol with Phosphorus Oxychloride

The most widely reported and reliable method for synthesizing 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane involves the equimolar reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride (POCl₃). This reaction proceeds under strictly anhydrous conditions to prevent hydrolysis of reactive intermediates.

-

$$

\text{POCl}3 + \text{C}5\text{H}{12}\text{O}2 \rightarrow \text{C}5\text{H}{10}\text{ClO}_2\text{P} + \text{HCl}

$$ -

- Solvent: Dry toluene or other anhydrous aprotic solvents.

- Catalyst/Base: Triethylamine is added to neutralize the released HCl and drive the reaction to completion.

- Temperature: Typically ambient to slightly elevated temperatures (25–60°C).

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture.

- Reaction Time: Several hours until completion as monitored by analytical methods.

-

- The crude product is purified by recrystallization from suitable solvents, yielding a product with purity ≥95%.

- The product is a moisture-sensitive solid with a melting point range of 97–102 °C.

This method is supported by elemental analysis and spectroscopic data (IR, ^1H NMR, ^31P NMR, mass spectrometry) confirming the formation of the cyclic phosphorochloridate ring structure.

Two-Step Synthesis via Monochloride Intermediate

Another approach involves a two-step process:

- Preparation of the intermediate monochloride, this compound 2-oxide, by reacting 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.

- Subsequent reaction of this intermediate with nucleophiles such as amino acid esters or thiols in dry tetrahydrofuran (THF) in the presence of triethylamine at room temperature to yield various substituted derivatives.

This method highlights the versatility of the monochloride intermediate for further functionalization but confirms the initial preparation route of the monochloride as above.

Industrial Preparation Methods

Industrial synthesis of this compound generally follows the same fundamental chemistry as laboratory methods but scaled up with process optimization:

-

- Use of continuous flow reactors to improve reaction control and safety.

- Optimization of stoichiometry and reaction time to maximize yield.

- Advanced purification techniques such as distillation and crystallization to achieve high purity.

- Strict moisture control to prevent hydrolysis and degradation.

-

- The compound is corrosive and moisture sensitive, requiring specialized equipment and personal protective equipment (PPE).

- Storage under inert atmosphere and controlled temperature to prevent decomposition.

Summary of Key Preparation Data

| Parameter | Detail |

|---|---|

| Starting Materials | 2,2-Dimethyl-1,3-propanediol, Phosphorus oxychloride (POCl₃) |

| Solvent | Dry toluene, dry tetrahydrofuran (for derivatives) |

| Catalyst/Base | Triethylamine |

| Reaction Temperature | 25–60 °C |

| Reaction Atmosphere | Inert (N₂ or Ar) |

| Product Purity | ≥95% after recrystallization |

| Melting Point | 97–102 °C |

| Key Analytical Techniques | IR, ^1H NMR, ^31P NMR, Mass Spectrometry |

| Industrial Techniques | Continuous flow reactors, distillation, crystallization |

| Safety Considerations | Moisture sensitive, corrosive, requires PPE |

Research Findings and Analytical Confirmation

- The synthesis is confirmed by spectral data:

- [^31P NMR](pplx://action/followup) shows characteristic chemical shifts consistent with the cyclic phosphorochloridate structure.

- IR Spectroscopy indicates P=O and P–Cl bond vibrations.

- Mass Spectrometry confirms molecular weight and fragmentation patterns.

- X-ray crystallographic studies on related compounds reveal the six-membered dioxaphosphorinane ring adopts conformations influenced by substituents, consistent with the expected structure of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding phosphine oxides.

Reduction Reactions: Reduction can lead to the formation of phosphines.

Common Reagents and Conditions

Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of phosphoramidates, phosphorothioates, or phosphorites.

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines.

Scientific Research Applications

Chemical Synthesis Applications

Reagent in Organophosphorus Chemistry

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane is primarily used as a reagent for the synthesis of various organophosphorus compounds. Its ability to act as a phosphorylating agent allows it to transfer phosphorus to nucleophilic targets effectively. This property is exploited in the production of phosphoramidates and phosphorothioates, which are vital in organic synthesis and pharmaceuticals.

Synthesis of Bioactive Molecules

The compound has been utilized in synthesizing cyclic diguanosine monophosphate (c-di-GMP), a crucial signaling molecule in bacteria that influences biofilm formation and pathogenicity. This application highlights its importance in microbiological research and the development of antimicrobial agents .

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound serves as a tool for investigating enzyme mechanisms involving phosphorus-containing substrates. Its derivatives have shown potential antimicrobial activity, making them candidates for developing new antibiotics.

Drug Development

The compound is being explored for its potential role in drug development. Specifically, its derivatives are investigated for their ability to inhibit enzymes that are critical in various diseases. This includes studies on how these compounds can be optimized for better efficacy and reduced toxicity in therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In the industrial realm, this compound is used in manufacturing flame retardants and plasticizers. These applications are particularly relevant in producing materials that require enhanced safety features against fire hazards.

Synthesis of Functional Materials

The compound is also employed in synthesizing functional materials that exhibit unique properties suitable for various applications in electronics and materials science. Its reactivity allows it to form complex structures that can be tailored for specific functionalities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane involves its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to nucleophilic targets, forming new phosphorus-containing compounds. This property is exploited in various chemical reactions and biological processes where phosphorylation is a key step.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Reactivity in Phosphorylation and Condensation Reactions

Mechanistic Insights :

Biological Activity

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane, also known as DMOCP, is a cyclic phosphorochloridate that has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and biochemistry. This compound is characterized by its unique structural features which influence its reactivity and biological interactions.

Target of Action: DMOCP is primarily utilized in the synthesis of various phosphorus-containing compounds, including cyclic diguanosine monophosphate (c-di-GMP), which plays a critical role in bacterial signaling and biofilm formation.

Mode of Action: The compound acts as a proton acceptor and electron donor, facilitating the formation of covalent bonds between molecules. This reactivity is essential for its role in synthetic pathways that lead to bioactive compounds.

Biological Activity

Research indicates that derivatives of DMOCP exhibit notable antimicrobial properties . The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates has demonstrated moderate antifungal and antibacterial activities .

Table 1: Biological Activities of DMOCP Derivatives

Case Studies

- Antimicrobial Activity Study : A study explored the synthesis of DMOCP derivatives and their effects on various microbial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

- Synthesis Applications : In another research effort, DMOCP was used as a reagent in synthesizing nucleoside phosphonic acids. This study highlighted the compound's versatility in organic synthesis and its potential to contribute to pharmaceutical development .

DMOCP's biochemical properties include:

- Sensitivity to Moisture : The compound's stability can be affected by environmental conditions.

- Proton Acceptor Role : It facilitates chemical reactions by accepting protons from substrates during synthesis.

Q & A

Q. What laboratory-scale synthesis methods are used to prepare 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP)?

DMOCP is synthesized via the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride (POCl₃) in dry toluene, catalyzed by triethylamine. The reaction proceeds under anhydrous conditions to minimize hydrolysis, yielding a cyclic phosphorochloridate. The crude product is purified via recrystallization, achieving ≥95% purity .

Q. What safety protocols are critical when handling DMOCP in laboratory settings?

DMOCP is moisture-sensitive and reacts exothermically with water. Key precautions include:

Q. Which solvents and reaction conditions are optimal for DMOCP-mediated reactions?

DMOCP is typically employed in anhydrous aprotic solvents (e.g., acetonitrile, toluene) at 25–60°C. For cyclization reactions (e.g., c-di-GMP synthesis), stoichiometric excess (3.5 equiv) of DMOCP ensures complete conversion, followed by iodine oxidation to form phosphodiester bonds .

Advanced Research Questions

Q. How does DMOCP function as a Lewis acid catalyst in cyclization reactions?

DMOCP acts as a proton acceptor, facilitating covalent bond formation between nucleophiles (e.g., hydroxyl groups) and electrophiles. In cyclic dinucleotide synthesis (e.g., c-di-GMP), DMOCP activates phosphate intermediates, enabling intramolecular cyclization. Its electron-deficient phosphorus center stabilizes transition states, accelerating reaction rates .

Q. What structural characterization techniques resolve discrepancies in reported melting points (97–102°C)?

Conflicting melting points may arise from polymorphic forms or residual solvents. Techniques to resolve this include:

Q. How can reaction yields for DMOCP-derived phosphoesters be optimized?

Yield optimization strategies:

- Stoichiometric Control : Use 1.3–3.5 equiv DMOCP to drive reactions to completion.

- Moisture-Free Environment : Rigorous drying of solvents (e.g., molecular sieves in acetonitrile).

- Post-Reaction Quenching : Sequential addition of H₂O and iodine (I₂) oxidizes intermediates while minimizing side reactions .

Q. What challenges arise in synthesizing DMOCP derivatives (e.g., 2-phenylamino analogs)?

Substitution at the phosphorus center requires precise stoichiometry to avoid over-oxidation. For example, 2-phenylamino derivatives are synthesized by replacing Cl with aniline in benzene, followed by tert-butyl hydroperoxide oxidation. Challenges include competing hydrolysis and byproduct formation (yields ~46%) .

Q. How does the chair conformation of DMOCP influence its reactivity?

The chair conformation stabilizes the phosphorus center’s electrophilicity, enhancing its ability to activate hydroxyl groups in cyclization reactions. Crystal structures confirm minimal ring puckering (centroid distances 3.727–3.743 Å), ensuring consistent steric accessibility .

Data Analysis and Methodological Considerations

Q. What analytical methods validate DMOCP’s role in biochemical applications (e.g., enzyme inhibition)?

Q. How are computational models used to predict DMOCP’s reactivity?

Density Functional Theory (DFT) calculations model the electron density at the phosphorus center, predicting nucleophilic attack sites. Molecular dynamics simulations assess conformational stability in solvents, guiding experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.